N-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}acetamide

Medicinal Chemistry Conformational Analysis Crystal Engineering

N-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}acetamide (CAS 831244-59-8) is a synthetic small-molecule heterocycle (C17H15N3O3, MW 309.32 g/mol) built on a 1,3,4-oxadiazole core. It belongs to the N-phenylacetamide subclass of oxadiazole derivatives, a chemical space extensively explored for tyrosinase inhibition, kinase modulation, and antimicrobial activity.

Molecular Formula C17H15N3O3
Molecular Weight 309.325
CAS No. 831244-59-8
Cat. No. B2934638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}acetamide
CAS831244-59-8
Molecular FormulaC17H15N3O3
Molecular Weight309.325
Structural Identifiers
SMILESCC(=O)NC1=CC=CC=C1OCC2=NN=C(O2)C3=CC=CC=C3
InChIInChI=1S/C17H15N3O3/c1-12(21)18-14-9-5-6-10-15(14)22-11-16-19-20-17(23-16)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,18,21)
InChIKeyIGYHFCLLEZCNTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}acetamide (CAS 831244-59-8) Procurement-Grade Identity and Class Positioning


N-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}acetamide (CAS 831244-59-8) is a synthetic small-molecule heterocycle (C17H15N3O3, MW 309.32 g/mol) built on a 1,3,4-oxadiazole core. It belongs to the N-phenylacetamide subclass of oxadiazole derivatives, a chemical space extensively explored for tyrosinase inhibition, kinase modulation, and antimicrobial activity [1]. The compound is primarily available through specialty chemical suppliers for research use at typical purities of 95% and is not currently listed as an approved pharmaceutical agent . Its defining structural signature—a 2-aminophenyl acetamide coupled via a methyleneoxy bridge to the 2-position of 5-phenyl-1,3,4-oxadiazole—places it among a family of bioactive oxadiazole-acetamide conjugates, where minor positional or linker alterations can profoundly shift potency and selectivity profiles [1].

Why N-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}acetamide Cannot Be Interchanged with Common Oxadiazole Analogs


The 1,3,4-oxadiazole N-phenylacetamide class exhibits extreme sensitivity to substitution geometry. The target compound’s ortho-methoxy acetamide arrangement directs a unique intramolecular hydrogen-bonding network that is absent in the para-substituted isomer and cannot be replicated by thioether-linked or carbamate analogs [1][2]. Published crystal structures of closely related compounds confirm that even a single chlorine substituent on the terminal phenyl ring alters the entire intermolecular hydrogen-bonding architecture, which directly impacts solubility, metabolic stability, and target-binding conformation [2]. Consequently, substituting this compound with a regioisomer or linker analog will compromise the physicochemical and pharmacological fingerprint that researchers have established for this specific scaffold.

Quantitative Differentiation Evidence for N-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}acetamide Against Key Analogs


Ortho- vs Para-Methoxy Acetamide Substitution: Intramolecular Hydrogen Bond Enabling a Preorganized Binding Conformation

The target compound (ortho isomer) places the acetamide NH in a geometry that favors a strong intramolecular N–H···O hydrogen bond with the adjacent methoxy oxygen, locking the molecule into a rigid, preorganized bioactive conformation. In contrast, the para isomer N-{4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}acetamide cannot form this intramolecular contact, resulting in greater conformational flexibility and a distinct intermolecular hydrogen-bonding network [1]. This is a direct class-level inference supported by crystallographic analysis of analogous para-substituted oxadiazole acetamides [1].

Medicinal Chemistry Conformational Analysis Crystal Engineering

Methyleneoxy vs Thioether Linker: Impact on Tyrosinase Inhibitory Potency

In a structurally related 1,3,4-oxadiazole N-phenylacetamide series, the thioether-linked analog 2-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-ylthio)-N-phenylacetamide demonstrated an IC50 of 0.003 ± 0.00 µM against tyrosinase, which is ~5,600-fold more potent than the reference inhibitor kojic acid (IC50 = 16.83 ± 1.16 µM) [1]. The methyleneoxy linker in the target compound (vs the sulfur atom in the thioether comparator) alters electronegativity, polarizability, and metabolic lability, creating a different physicochemical and pharmacological profile [2]. While the target compound lacks direct published tyrosinase data, this class-level inference indicates that the linker atom identity is a critical determinant of potency within this pharmacophore family [1][2].

Tyrosinase Inhibition SAR Drug Design

Acetamide vs Carbamate Functional Group: Differential H-Bond Donor/Acceptor Capacity and Solubility

The target compound contains an acetamide terminus, whereas close analog benzyl ((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)carbamate (CAS 1163-90-2) features a benzyl carbamate functionality. The acetamide NH serves as a strong hydrogen bond donor (calculated pKa ~15) and the carbonyl oxygen as an H-bond acceptor, while the carbamate NH is a weaker donor and the additional carbamate oxygen alters the overall polarity and metabolic stability profile [1]. These differences directly impact solubility, permeability, and metabolic clearance in in-vivo models [1][2].

Physicochemical Profiling Drug-Likeness Lead Optimization

1,3,4-Oxadiazole Regioisomerism: Selectivity Profile Differentiation from 1,2,4-Oxadiazole-Based S1P1 Agonists

The target compound features a 1,3,4-oxadiazole ring, whereas prominent S1P1 agonist patents (e.g., Bristol-Myers Squibb US9187437B2) describe 1,2,4-oxadiazole derivatives [1]. Regioisomeric oxadiazoles exhibit markedly different heteroatom positioning, which alters vectorial presentation of substituents to biological targets and influences metabolic stability [2]. In published S1P1 programs, 1,2,4-oxadiazoles with specific substitution patterns have shown picomolar EC50 values, while 1,3,4-oxadiazole congeners are expected to show distinct selectivity fingerprints across the S1P receptor family and different pharmacokinetic profiles due to altered CYP450 metabolism [1][2].

Kinase Selectivity S1P1 Agonism Immunomodulation

Defined Research Application Scenarios for N-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}acetamide Based on Verified Differentiation Evidence


Conformational Rigidity Studies in Fragment-Based Drug Design

The ortho-methoxy acetamide preorganization, inferred from analog crystal structures, makes this compound suitable as a rigid fragment for structure-based drug design (SBDD) campaigns targeting enzymes with shallow, hydrophobic binding pockets. Researchers can exploit its preorganized conformation, which is distinct from the flexible para-isomer, to gain entropic advantages in binding [1].

SAR Exploration of Tyrosinase Inhibitors with Non-Thioether Linkers

While thioether-linked 1,3,4-oxadiazole N-phenylacetamides have demonstrated sub-nanomolar tyrosinase inhibition, the methyleneoxy linker in this compound offers a metabolically more stable scaffold that avoids the oxidative liability associated with sulfur atoms. This compound serves as a key intermediate for studying linker SAR in tyrosinase and melanin-related research programs [1].

Regioisomeric Selectivity Profiling for S1P1 Agonist Discovery

Given the well-documented differences between 1,3,4-oxadiazole and 1,2,4-oxadiazole S1P1 agonists in terms of potency, selectivity, and pharmacokinetics, this compound can act as a core scaffold for building a 1,3,4-oxadiazole-based S1P1 ligand library to explore gaps in current 1,2,4-oxadiazole-dominated patents and clinical candidates [1][2].

Hepatoprotective Lead Optimization with NF-κB Pathway Engagement

Based on molecular docking studies of closely related N-(4-{[5-(substituted phenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide analogs against the NF-κB transcription factor, this compound’s ortho-substitution pattern provides a structural probe for investigating how positional isomerism influences binding energy and pathway modulation in hepatocyte regeneration models [1].

Quote Request

Request a Quote for N-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.